molecular formula C21H18FN5O2S B2709435 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894062-00-1

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2709435
CAS No.: 894062-00-1
M. Wt: 423.47
InChI Key: BNJGYBKKWPLKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1] . Dysregulation of FGFR signaling, through mutations, gene amplifications, or fusions, is a well-established driver of tumorigenesis, proliferation, and survival in a wide range of cancers [2] . This compound exerts its effects by competitively binding to the ATP-binding pocket of FGFRs, thereby blocking receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways such as MAPK/ERK and PI3K/AKT [3] . Its research value is particularly high in the context of cancers characterized by FGFR aberrations, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and certain subtypes of breast and lung cancer [4] . Researchers utilize this inhibitor to elucidate the specific role of FGFR signaling in disease models, to investigate mechanisms of resistance to targeted therapies, and to evaluate its efficacy as a single agent or in combination regimens in preclinical studies [5] . The [1,2,4]triazolo[4,3-b]pyridazine core structure is a recognized pharmacophore for kinase inhibition, and the specific substitution pattern of this compound is designed to optimize potency and selectivity [6] .

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-14(7-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJGYBKKWPLKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structure incorporates a triazole and pyridazine moiety, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential clinical applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H18FN5O2S
  • CAS Number : 721964-51-8

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole and pyridazine scaffolds exhibit significant antimicrobial properties. For example:

  • A study highlighted that derivatives of triazoles demonstrated effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
Triazole Derivative AStaphylococcus aureus0.125
Triazole Derivative BE. coli0.5

Antitubercular Activity

The compound’s structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. In related studies, triazole derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

CompoundIC50 (μM)IC90 (μM)
Compound X1.353.73
Compound Y2.184.00

Anticancer Activity

Preliminary investigations into the anticancer properties of triazole-containing compounds indicate promising results in inhibiting cancer cell proliferation. Various derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring is known to act as a potent inhibitor of several enzymes involved in cellular processes.
  • DNA Interaction : Some studies suggest that triazole derivatives may interfere with DNA synthesis in microbial cells, leading to growth inhibition.

Case Studies

  • Antitubercular Screening : A series of synthesized triazole derivatives were evaluated for their antitubercular activity against M. tuberculosis. The most active compound exhibited an IC50 value significantly lower than standard treatments.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that selected derivatives were non-toxic at effective concentrations .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a promising candidate for drug development. Research indicates that derivatives of triazoles, such as this compound, exhibit significant biological activity against various diseases.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of triazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

This indicates that modifications in the triazole structure can enhance anti-cancer activity significantly .

Enzyme Inhibition Studies

The presence of the triazolopyridazine core suggests potential interactions with specific enzymes or receptors involved in disease mechanisms. Research is ongoing to explore its ability to inhibit kinases linked to cancer and other diseases .

Antimicrobial Properties

Triazole compounds are also known for their antimicrobial properties. The compound's structure may allow it to interact with bacterial and fungal cell membranes or inhibit essential metabolic pathways, making it a candidate for further exploration in antimicrobial drug development.

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of triazolo[4,3-b]pyridazines has shown promising results in terms of biological activity. The synthesis involved multi-step organic reactions leading to compounds with enhanced potency against cancer cell lines .

Comparison with Similar Compounds

2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (RN: 721964-51-8)

  • Key Differences : Fluorine substitution on the phenyl ring at position 4 (vs. 3 in the target compound).
  • Impact : The 4-fluorophenyl group may enhance π-π stacking interactions in hydrophobic binding pockets compared to the 3-fluoro isomer. However, steric effects at the meta position (3-fluoro) could alter metabolic stability or solubility .

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (RN: 891117-12-7)

  • Key Differences : Methyl substitution at position 3 of the triazolo ring and absence of the thioether linkage.
  • The lack of a thioether reduces electron-withdrawing effects, possibly diminishing electrophilic reactivity critical for covalent binding mechanisms .

Benzothiazole-Based Acetamides (EP 3348550A1)

Examples:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • Key Differences : Replacement of the triazolo-pyridazine core with a benzothiazole ring and variable methoxy/trifluoromethyl substitutions.
  • Trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility.

Dihydroimidazo-Thiazole Derivatives (Acta Cryst. E66, 2010)

Example: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Key Differences : A dihydroimidazo-thiazole core fused with a pyridine ring and dual 4-fluorophenyl groups.
  • Impact : The fused thiazole system increases planarity, favoring intercalation or stacking interactions. Dual fluorophenyl groups may amplify halogen bonding but could raise toxicity concerns due to increased lipophilicity .

Pyrazolo-Pyrimidine-Chromenone Hybrids (EP 3348550A1)

Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Key Differences: A chromenone-pyrazolo-pyrimidine scaffold with multiple fluorine substituents.
  • Impact : The extended conjugated system likely targets kinase ATP-binding pockets. Fluorine atoms at strategic positions improve bioavailability and binding affinity but may complicate synthetic routes .

Structural and Property Comparison Table

Compound Class Core Structure Key Substituents Inferred Properties References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-ethoxyphenyl), 3-(thio)-N-(3-fluorophenyl) Balanced lipophilicity, moderate solubility
4-Fluorophenyl Analog [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-ethoxyphenyl), 3-(thio)-N-(4-fluorophenyl) Enhanced hydrophobic interactions
Methyl-Triazolo Derivative [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl, 6-phenyl, N-(4-phenyl)acetamide Higher lipophilicity, reduced reactivity
Benzothiazole Derivatives Benzothiazole 2-(methoxyphenyl), 6-CF3 High metabolic stability, low solubility
Dihydroimidazo-Thiazole Dihydroimidazo[2,1-b]thiazole Dual 4-fluorophenyl, pyridine linkage Planar structure, halogen bonding

Research Implications

  • Triazolo-Pyridazines : Positional isomerism (3- vs. 4-fluorophenyl) warrants comparative binding assays to optimize target engagement.
  • Benzothiazoles : Trifluoromethyl groups merit exploration for CNS targets due to enhanced blood-brain barrier penetration.
  • Dihydroimidazo-Thiazoles : Dual fluorination strategies could be applied to improve potency but require toxicity profiling.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide?

Answer: The synthesis involves multi-step protocols, including:

  • Triazolopyridazine Core Formation : Annulation reactions using ethyl-N-benzoyl-glycinates to construct the [1,2,4]triazolo[4,3-b]pyridazine scaffold (Scheme 1 in ).
  • Substituent Introduction : Coupling reactions (e.g., thioether linkage for the sulfur bridge) and amide bond formation. For example, 2-chloroacetamide intermediates are used to introduce fluorophenyl groups (similar to ).
  • Purification : Column chromatography (silica gel) and recrystallization in ethanol/water mixtures.

Q. Key Considerations :

  • Use anhydrous conditions for moisture-sensitive steps.
  • Monitor reactions via TLC or HPLC to ensure intermediate purity.

Q. Reference :

Q. How should researchers characterize the compound’s structure and purity?

Answer: Analytical Techniques :

TechniqueApplicationExample Data Source
X-ray Crystallography Confirm 3D structure and stereochemistryActa Crystallographica ()
NMR Spectroscopy Assign proton/environment (e.g., ¹H, ¹³C)PubChem ()
Mass Spectrometry Verify molecular weight (e.g., ESI-MS)Angene SDS ()
HPLC Assess purity (>95% for biological assays)Combi-Blocks SDS ()

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer: Methodology :

Modify Substituents :

  • Ethoxyphenyl Group : Replace with methoxy, halogen, or alkyl variants.
  • Fluorophenyl Acetamide : Test analogs with chloro, bromo, or trifluoromethyl groups.

Biological Assays :

  • In Vitro Testing : Use kinase inhibition assays or cytotoxicity screens (e.g., BRD4 inhibition as in ).
  • ADME Profiling : Measure solubility (logP), metabolic stability (CYP450 assays).

Q. Example SAR Table :

Substituent (R)Bioactivity (IC₅₀, nM)Selectivity (BRD4 vs. BRD2)
4-Ethoxyphenyl12.5 ± 1.25-fold
4-Methoxyphenyl18.3 ± 2.13-fold
4-Chlorophenyl45.6 ± 3.81-fold

Statistical Analysis : Use ANOVA to compare activity across analogs.

Q. Reference :

Q. How can contradictions in toxicity data be resolved?

Answer: Case Study : classifies the compound as acutely toxic (OSHA HCS), while reports "no known hazard." Resolution Strategies :

In-House Testing :

  • Acute Toxicity : Follow OECD 423 guidelines (oral administration in rodents).
  • Skin/Eye Irritation : Use reconstructed human epidermis models (EpiDerm™).

Literature Review : Cross-reference with PubChem or journal articles (avoiding commercial SDS discrepancies).

Dose-Response Analysis : Identify thresholds for toxicity (e.g., LD₅₀ values).

Q. Reference :

Q. What computational approaches predict target interactions and binding modes?

Answer: Workflow :

Molecular Docking :

  • Use GOLD or AutoDock to screen against targets (e.g., bromodomains in ).
  • Prioritize compounds with GOLD scores >80 (as in ’s virtual screening table).

Molecular Dynamics (MD) Simulations :

  • Analyze binding stability (RMSD <2 Å over 100 ns).

QSAR Modeling :

  • Corrogate substituent electronegativity with activity (e.g., fluorine’s impact on binding).

Q. Example Docking Results :

CompoundTarget ProteinGOLD Score
Current CompoundBRD4 BD186.07
AZD5153 ()BRD4 BD189.45

Q. Reference :

Q. How can researchers optimize the compound’s pharmacokinetic profile?

Answer: Strategies :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP ( used piperidinyl groups for solubility).
  • Metabolic Stability : Replace labile esters with amides (e.g., ’s 2-chloroacetamide intermediates).
  • Prodrug Design : Mask thiol groups with acetyl protection for improved oral bioavailability.

Q. In Vivo Validation :

  • Conduct PK studies in rodents (plasma T½ >4 hrs for sustained action).

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.